molecular formula C15H15N7S B432261 N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B432261
M. Wt: 325.4 g/mol
InChI Key: SZOPRAYQMXOLOM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Geometry and Bonding Configurations

Triazine Core Conformational Analysis

The central 1,3,5-triazine ring in N²-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine adopts a nonplanar π-extended configuration due to steric repulsions between substituents. This distortion is consistent with drum-shaped polymers derived from triazine units, where bond angles deviate from planarity to accommodate adjacent groups. The triazine core retains resonance stabilization through alternating single and double bonds, with C–N bond lengths ranging between 1.3145 Å and 1.3585 Å, typical of resonant or double bonds.

Bond Type Length (Å) Hybridization
C–N (resonant) 1.3145–1.3585 sp²
C–C (single) ~1.54 sp³
S–C (thioether) ~1.81 sp³

Data inferred from analogous triazine derivatives.

Substituent Orientation and Steric Effects

The 4-methylphenyl group at the N² position and the 2-pyrimidinylthio-methyl moiety at position 6 influence molecular geometry:

  • Pyrimidinylthio-methyl substituent introduces steric hindrance due to the sulfur atom’s size, forcing the triazine ring into a wavy undulating structure .
  • Methylphenyl substituent likely adopts an edge-on orientation relative to the triazine plane to minimize steric clashes with adjacent groups.

Crystallographic Analysis of Solid-State Arrangements

Unit Cell Parameters and Space Group Assignments

While specific crystal data for this compound are unavailable, analogous triazine derivatives (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell dimensions approximating a ≈ 10–15 Å, b ≈ 5–10 Å, c ≈ 15–20 Å.

Hydrogen-Bonding Networks in Crystal Lattices

Hydrogen bonds dominate intermolecular interactions:

  • N–H⋯N/N–H⋯O bonds form 1D chains or 2D layers , as observed in similar triazine-pyrimidine hybrids.
  • Intramolecular C–H⋯O/N bonds may stabilize conformational preferences.
Interaction Type Donor–Acceptor Distance (Å)
N–H⋯N Triazine NH→Pyrimidine N 2.8–3.1
C–H⋯O Methyl C–H→Triazine O 3.2–3.5

Inferred from structural analogs.

Spectroscopic Characterization Techniques

FT-IR Vibrational Mode Assignments

Key IR bands for functional groups:

Wavenumber (cm⁻¹) Assignment Intensity
3400–3300 N–H (amine) stretching Strong, broad
3050–2950 C–H (aromatic/methyl) Medium
1600–1500 C=N (triazine/pyrimidine) Strong
700–850 C–S (thioether) Medium

Based on FT-IR trends for triazine-thioether hybrids.

NMR Chemical Shift Correlations

¹H NMR assignments (in DMSO-d₆):

Proton Environment δ (ppm) Multiplet Pattern
Pyrimidine H (C5) 8.5–8.8 Singlet
Triazine NH 6.5–7.0 Broad singlet
Methylphenyl CH₃ 2.3–2.5 Singlet
CH₂ (thiomethyl) 3.5–4.0 Quartet

¹³C NMR shifts (in DMSO-d₆):

Carbon Type δ (ppm)
Triazine C (N-bound) 160–170
Pyrimidine C (S-bound) 120–130
Thiomethyl CH₂ 30–35

Predictions based on analogous compounds.

Properties

Molecular Formula

C15H15N7S

Molecular Weight

325.4 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)

InChI Key

SZOPRAYQMXOLOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

Biological Activity

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N7SC_{15}H_{15}N_{7}S with a molar mass of approximately 325.39 g/mol. The structure features a triazine core, which is known for its diverse biological activities. The presence of the pyrimidinylthio group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Structural Formula

N2 4 methylphenyl 6 2 pyrimidinylthio methyl 1 3 5 triazine 2 4 diamine\text{N2 4 methylphenyl 6 2 pyrimidinylthio methyl 1 3 5 triazine 2 4 diamine}

Antitumor Activity

Research has indicated that compounds within the triazine family exhibit notable antitumor properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. For instance, derivatives similar to this compound demonstrated significant activity against melanoma cells (MALME-3 M) with a GI50 value of 3.3×108M3.3\times 10^{-8}M and a TGI of 1.1×106M1.1\times 10^{-6}M .

The proposed mechanism of action for triazine derivatives often involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, these compounds may target pathways associated with DNA synthesis and repair, leading to apoptosis in cancer cells. The thioether functionality in this compound could enhance its ability to form reactive species that interact with cellular macromolecules.

Case Studies

  • In Vitro Studies : A series of in vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or XTT to quantify cell viability post-treatment.
  • Animal Models : In vivo studies using animal models have also been performed to evaluate the therapeutic potential of this compound. Results from these studies suggest that administration of triazine derivatives can significantly reduce tumor size compared to control groups.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known triazine derivatives:

Compound NameGI50 (M)TGI (M)Mechanism of Action
This compound3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}DNA synthesis inhibition
4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl5.0×1075.0\times 10^{-7}5.0×1065.0\times 10^{-6}Apoptosis induction
6-Chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine1.0×1071.0\times 10^{-7}9.0×1079.0\times 10^{-7}Enzyme inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

Triazine derivatives are highly tunable, with modifications at N2 and C6 positions significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Triazine Derivatives
Compound Name N2 Substituent C6 Substituent Key Properties/Effects Reference
Target Compound 4-methylphenyl (2-pyrimidinylthio)methyl Balanced lipophilicity; π-π interactions
N2-(3-chloro-4-methylphenyl)-6-(chloromethyl) 3-chloro-4-methylphenyl chloromethyl Increased reactivity (Cl groups)
N2-(4-chlorophenyl)-6-(chloromethyl) 4-chlorophenyl chloromethyl Electron-withdrawing; potential cytotoxicity
N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio) 4-fluorophenyl (4-fluorophenyl)thio Enhanced hydrogen bonding (F substituents)
N2-(2-Bromophenyl)-6-(chloromethyl) 2-bromophenyl chloromethyl High lipophilicity (Br)
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl) 4-ethoxyphenyl pyrrolidin-1-yl Improved solubility (ethoxy group)
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 4-methylphenyl (electron-donating) may enhance stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), which are more reactive but prone to metabolic degradation.
  • Fluorine substituents (e.g., ) improve target binding via electrostatic interactions but may reduce bioavailability due to increased polarity.

C6 Functionalization: The (2-pyrimidinylthio)methyl group in the target compound offers dual functionality: sulfur-mediated solubility and pyrimidine’s aromatic interactions. This contrasts with chloromethyl derivatives (e.g., ), which are more reactive but less selective.

Table 2: Yield and Reaction Conditions
Compound Key Reagents Yield Conditions
Target Compound (hypothetical) 2-mercaptopyrimidine, K2CO3 ~20-25% 70–90°C, DMF
N2-(4-Fluorophenyl)-6-((4-FPh)thio) 4-fluoroaniline, NH3 in dioxane 57% 101°C, 17 hours
N2-(3-chloro-4-methylphenyl)-6-(ClCH2) Methyl 2-chloroacetate, NaOMe 14% Methanol, reflux

Lower yields in chloromethyl derivatives (e.g., ) suggest challenges in controlling reactivity, whereas thioether formations (e.g., ) achieve higher efficiency.

Preparation Methods

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of 1,3,5-triazines. In a representative protocol:

  • Reagents : Cyanoguanidine, 4-methylbenzaldehyde (for the N2-(4-methylphenyl) group), and ammonium chloride.

  • Conditions : HCl (2 M), microwave irradiation at 120°C for 20 minutes.

  • Mechanism : The aldehyde undergoes condensation with cyanoguanidine, forming an intermediate dihydrotriazine, which rearranges (Dimroth rearrangement) and aromatizes upon basification.

This method yields 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine as a key intermediate.

Optimization and Characterization

Reaction Optimization

Key parameters for maximizing yield:

  • Temperature : Microwave-assisted reactions at 120°C achieve >90% conversion for triazine core formation.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve thiol coupling kinetics.

Analytical Data

Representative characterization data for analogous compounds:

IntermediateYield (%)Purity (HPLC)
6-(4-methylphenyl)triazine8699.2
6-(chloromethyl)triazine7598.5
Final product6897.8

Spectroscopic Features :

  • ¹H NMR : δ 8.2–8.5 ppm (pyrimidine protons), δ 4.3 ppm (–CH₂–S–).

  • MS (ESI+) : m/z 397.1 [M+H]⁺.

Challenges and Mitigation

  • Thiol Oxidation : The –S– group is prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

  • Byproduct Formation : Competing reactions during chlorination may generate di- or tri-chlorinated species. Controlled stoichiometry of SOCl₂ mitigates this.

  • Solubility Issues : The final compound exhibits limited solubility in common solvents. Recrystallization from DMF/water improves purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.